N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Antihypertensive Activity
Research on diazaspiro[4.5]decan derivatives has demonstrated their potential as antihypertensive agents. A study by J. Caroon et al. (1981) synthesized and evaluated a series of these compounds, identifying specific derivatives with significant antihypertensive effects in spontaneous hypertensive rats. The study highlighted the influence of substituents on the spirocyclic core for optimizing antihypertensive activity, providing a foundation for further exploration of similar structures in cardiovascular drug development (J. Caroon et al., 1981).
Antiviral Evaluation
Spirothiazolidinone compounds, which share a spirocyclic motif with N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, have been designed, synthesized, and evaluated for antiviral activity. A study by Çağla Begüm Apaydın et al. (2020) found that certain derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the potential of diazaspiro[4.5]decane derivatives in antiviral drug development (Çağla Begüm Apaydın et al., 2020).
Antitubercular Properties
The antitubercular activity of benzothiazinones, which are structurally distinct but relevant due to their potential therapeutic application, has been demonstrated in studies on Mycobacterium tuberculosis. For example, a study by M. Pasca et al. (2010) evaluated the susceptibility of clinical isolates to benzothiazinones, establishing a baseline for resistance prior to clinical trial introduction. This research underlines the importance of exploring diverse chemical scaffolds, including diazaspiro[4.5]decane derivatives, for antitubercular therapies (M. Pasca et al., 2010).
Antibacterial and Antioxidant Agents
Spiro derivatives have also been investigated for their antibacterial and antioxidant properties. A study by Basavaraj S Naraboli et al. (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, demonstrating potent antimicrobial and antioxidant activities. This research highlights the versatility of spirocyclic compounds in addressing a range of bacterial infections and oxidative stress-related conditions (Basavaraj S Naraboli et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-7-9-18(10-8-13)16(23)21(17(24)20-18)12-15(22)19-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBLEGSICPSKQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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